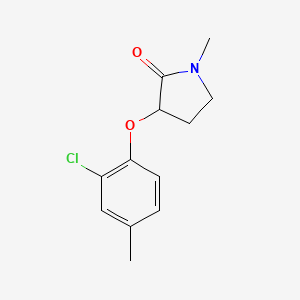
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one, also known as Varenicline, is a medication used to help people quit smoking. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype. It was approved by the FDA in 2006 for use as a smoking cessation aid.
作用机制
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one works by binding to the α4β2 nicotinic acetylcholine receptor subtype, which is the same receptor that nicotine binds to. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one acts as a partial agonist, meaning that it activates the receptor to a lesser extent than nicotine. This reduces the craving for nicotine and the severity of withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been shown to increase dopamine release in the brain, which is believed to be responsible for its effectiveness in reducing nicotine cravings. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one also has anxiolytic effects, which may be beneficial in reducing the anxiety associated with quitting smoking.
实验室实验的优点和局限性
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been widely used in preclinical and clinical studies for its effectiveness in smoking cessation. However, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has limitations in terms of its potential side effects and interactions with other medications. It is important to carefully monitor patients who are taking 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one to ensure that they do not experience adverse effects.
未来方向
There are several potential future directions for research on 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one. One area of research is the potential use of 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one in treating other disorders such as alcohol dependence and schizophrenia. Another area of research is the development of new medications that target the α4β2 nicotinic acetylcholine receptor subtype, which could potentially be more effective than 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one in helping people quit smoking.
Conclusion:
In conclusion, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one is a medication that has been extensively studied for its effectiveness in helping people quit smoking. It works by binding to the α4β2 nicotinic acetylcholine receptor subtype and reducing the severity of nicotine cravings and withdrawal symptoms. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has limitations in terms of its potential side effects and interactions with other medications, but it has been shown to be more effective than other smoking cessation aids. Future research on 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one could potentially lead to new treatments for other disorders and the development of more effective smoking cessation aids.
合成方法
The synthesis of 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one involves the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form 2-chloro-4-methylphenoxide. This is then reacted with 2-bromo-1-methylpyrrolidine to form 3-(2-chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one.
科学研究应用
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been extensively studied for its effectiveness in helping people quit smoking. Clinical trials have shown that 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one is more effective than other smoking cessation aids such as nicotine replacement therapy and bupropion. In addition to its use as a smoking cessation aid, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has also been studied for its potential use in treating other disorders such as alcohol dependence and schizophrenia.
属性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10(9(13)7-8)16-11-5-6-14(2)12(11)15/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAMXLGROIFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)

![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![N-(1-methylsulfanylpropan-2-yl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592976.png)
![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)